4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a nitrogen-containing heterocyclic compound. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the dichlorophenyl and methoxy groups in its structure contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can be achieved through various methods. One common approach involves the [4 + 2] annulation reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes . This method proceeds efficiently under mild conditions, offering high yields and excellent diastereoselectivity.
Another method involves the use of molecular iodine as a catalyst in the reaction between aryl amines and dimethyl/diethyl acetylenedicarboxylates . This one-pot protocol is efficient and useful for synthesizing quinoline derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can modify its chemical structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-phenylquinoline: Known for its antitumor and antibacterial properties.
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one: Exhibits significant antitumor activity.
2,4,6-trisubstituted quinoline: Synthesized using NaHSO4·SiO2 as a catalyst, known for its efficiency and environmental friendliness.
Uniqueness
4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and methoxy groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO/c1-23-17-7-3-6-14-12-4-2-5-13(12)18(22-19(14)17)15-9-8-11(20)10-16(15)21/h2-4,6-10,12-13,18,22H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBXMONKDMKDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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